molecular formula C11H12O B14328349 4,6-dimethyl-2H-chromene CAS No. 103906-58-7

4,6-dimethyl-2H-chromene

Cat. No.: B14328349
CAS No.: 103906-58-7
M. Wt: 160.21 g/mol
InChI Key: WDAJXKSMIZHFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-2H-chromene is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring. This specific compound, this compound, is characterized by the presence of two methyl groups at the 4th and 6th positions of the chromene ring. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2H-chromene typically involves the cyclization of substituted resorcinols with various 2-benzylidene malononitriles. One common method includes the use of nitrophenylboronic acid as a green catalyst or diethylamide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as catalysts . The reaction is carried out in methanol and calcium hydroxide at room temperature, resulting in the formation of the chromene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of recyclable catalysts and green methodologies, such as reactions in aqueous media, can help reduce reaction time, catalyst utilization, and byproduct formation while enhancing yield .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2H-chromene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dimethyl-2H-chromene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2H-chromene involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. Additionally, its antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-2H-chromene is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl groups at the 4th and 6th positions contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

103906-58-7

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

4,6-dimethyl-2H-chromene

InChI

InChI=1S/C11H12O/c1-8-3-4-11-10(7-8)9(2)5-6-12-11/h3-5,7H,6H2,1-2H3

InChI Key

WDAJXKSMIZHFSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CCOC2=C1C=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.